3-Acetyl-L-tyrosine Hydrochloride 3-Acetyl-L-tyrosine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 32404-28-7
VCID: VC21132646
InChI: InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
SMILES: CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Molecular Formula: C11H14ClNO4
Molecular Weight: 259.68 g/mol

3-Acetyl-L-tyrosine Hydrochloride

CAS No.: 32404-28-7

Cat. No.: VC21132646

Molecular Formula: C11H14ClNO4

Molecular Weight: 259.68 g/mol

* For research use only. Not for human or veterinary use.

3-Acetyl-L-tyrosine Hydrochloride - 32404-28-7

Specification

CAS No. 32404-28-7
Molecular Formula C11H14ClNO4
Molecular Weight 259.68 g/mol
IUPAC Name (2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
Standard InChI Key QBIDLAFUWATILA-FVGYRXGTSA-N
Isomeric SMILES CC(=O)C1=C(C=CC(=C1)C[C@@H](C(=O)O)[NH3+])O.[Cl-]
SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O.Cl
Canonical SMILES CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)[NH3+])O.[Cl-]

Introduction

Chemical Structure and Properties

Molecular Identity

3-Acetyl-L-tyrosine Hydrochloride is characterized by an acetyl group at the 3-position of the phenol ring of L-tyrosine, with the amino acid existing as a hydrochloride salt. This structural modification significantly alters the properties of the parent compound while maintaining the core amino acid functionality .

The compound has the molecular formula C11H14ClNO4 with a molecular weight of 259.68 g/mol . Its structure consists of an L-tyrosine backbone with an acetyl group (-COCH3) at the 3-position of the phenolic ring, and the entire molecule exists as a hydrochloride salt . The acetyl group introduces both steric hindrance and electronic effects that influence the compound's reactivity and physical properties.

Table 1. Basic Molecular Information of 3-Acetyl-L-tyrosine Hydrochloride

ParameterValue
CAS Number32404-28-7
Molecular FormulaC11H14ClNO4
Molecular Weight259.68 g/mol
Parent CompoundTyrosine, 3-acetyl- (CID 155971)
Creation Date in PubChem2007-02-08
Last Modified in PubChem2025-04-05

Chemical Identifiers

Various chemical identifiers are used to uniquely characterize 3-Acetyl-L-tyrosine Hydrochloride in chemical databases and literature. These identifiers are essential for unambiguous reference to the compound in scientific communications .

Table 2. Chemical Identifiers for 3-Acetyl-L-tyrosine Hydrochloride

Identifier TypeValue
IUPAC Name(2S)-3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid;hydrochloride
InChIInChI=1S/C11H13NO4.ClH/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16;/h2-4,9,14H,5,12H2,1H3,(H,15,16);1H/t9-;/m0./s1
InChIKeyQBIDLAFUWATILA-FVGYRXGTSA-N
SMILESCC(=O)C1=C(C=CC(=C1)CC@@HN)O.Cl

Physicochemical Properties

The physical and chemical properties of 3-Acetyl-L-tyrosine Hydrochloride dictate its behavior in various environments, including solubility, stability, and reactivity patterns .

Table 3. Physicochemical Properties of 3-Acetyl-L-tyrosine Hydrochloride

PropertyValueReference
Physical AppearanceOff-White to Pale Brown Solid
Melting/Decomposition Point199-205°C (dec.) / 217-228°C
SolubilitySlightly soluble in Methanol and Water
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count5
Rotatable Bond Count4
Exact Mass259.0611356 Da
Storage ConditionsHygroscopic, Refrigerator, Under Inert Atmosphere
Specific Rotation[α]D = -3.2° (c = 1, H2O)

The compound's solubility characteristics are important for its applications in biological systems and pharmaceutical formulations. It is slightly soluble in water and methanol, which influences its bioavailability and formulation approaches . The melting point with decomposition indicates thermal instability at higher temperatures, which must be considered during processing and storage .

Synthesis Methods

Chemical Synthesis Routes

The synthesis of 3-Acetyl-L-tyrosine Hydrochloride typically involves selective acetylation of L-tyrosine followed by conversion to the hydrochloride salt. Several approaches have been documented in the literature, with variations in reagents, conditions, and yields .

One documented method uses aluminum chloride as a catalyst in a Friedel-Crafts acylation reaction. The patent literature describes a procedure where L-tyrosine is reacted with acetyl chloride in the presence of aluminum chloride, using nitrobenzene as a solvent .

Synthesis Procedure from Patent Literature:

  • L-tyrosine (7.24 g) is introduced into a solution of aluminum chloride (21.2 g) in nitrobenzene (80 ml)

  • After dissolution, acetyl chloride (3.45 ml) is added

  • The reaction mixture is heated to 100°C for 6 hours

  • After cooling, the solidified mass is poured into concentrated hydrochloric acid (40 ml) and ice (200 g)

  • The aqueous phase is extracted with ethyl acetate

  • The aqueous solution is concentrated and the product is isolated by filtration

  • The crude product is recrystallized from half-concentrated hydrochloric acid

  • Yield of L-acetyl-tyrosine hydrochloride: 7.2 g (69%)

This synthesis route leverages the directing effect of the phenolic hydroxyl group to achieve regioselective acetylation at the 3-position of the aromatic ring.

Applications and Uses

Pharmaceutical Applications

3-Acetyl-L-tyrosine Hydrochloride has several applications in the pharmaceutical field, primarily as an intermediate in drug synthesis and as a component in specialized formulations .

Table 4. Pharmaceutical Applications of 3-Acetyl-L-tyrosine Hydrochloride

ApplicationDescriptionReference
Levodopa SynthesisUsed as an intermediate in the synthesis of levodopa, a medication for Parkinson's disease
Levodopa ImpurityIdentified as an impurity in levodopa formulations
Non-natural Protein ModificationPotential use in the preparation and modification of proteins containing non-natural amino acids

The compound's structural similarity to levodopa (L-DOPA) makes it valuable in pharmaceutical research related to Parkinson's disease treatment. The presence of the acetyl group modifies the reactivity of the phenolic ring, which can be leveraged in selective chemical transformations during drug synthesis .

Biochemical and Pharmacological Aspects

Relationship to Tyrosine Metabolism

3-Acetyl-L-tyrosine Hydrochloride is structurally related to L-tyrosine, an amino acid with significant roles in protein synthesis and as a precursor to several bioactive compounds including neurotransmitters .

L-tyrosine is a non-essential amino acid that the body can synthesize from phenylalanine. It serves as a precursor for the synthesis of:

  • Catecholamines (dopamine, norepinephrine, epinephrine)

  • Melanin (skin and hair pigment)

  • Thyroid hormones (thyroxine and triiodothyronine)

The 3-acetyl modification of L-tyrosine alters its metabolic fate and biochemical properties, potentially affecting its incorporation into proteins and its role in neurotransmitter synthesis pathways.

Comparison with Related Compounds

N-acetyltyrosine, a related compound where the acetyl group is attached to the amino group rather than the aromatic ring, has been studied more extensively, particularly as a nutritional supplement .

Table 5. Comparison of 3-Acetyl-L-tyrosine Hydrochloride with Related Compounds

CompoundStructure DifferenceKey ApplicationsReferences
3-Acetyl-L-tyrosine HClAcetyl group at 3-position of phenol ringLevodopa intermediate, protein modification
N-Acetyl-L-tyrosineAcetyl group on amino groupParenteral nutrition, enhanced solubility compared to tyrosine
L-tyrosineUnmodified amino acidDietary supplement, precursor to neurotransmitters

N-acetyltyrosine has been used in parenteral nutrition formulations due to its enhanced solubility compared to free tyrosine . Studies have demonstrated that N-acetyltyrosine can be metabolized in vivo to provide free tyrosine for tissue protein synthesis and neurotransmitter production .

Research on N-acetyltyrosine has shown that when administered parenterally at 0.5 mmol/kg body weight, 36% was oxidized, indicating utilization of the compound as a tyrosine source for both tissue-free tyrosine pools and protein synthesis . This suggests that acetylated tyrosine derivatives can be metabolically processed to release the parent amino acid.

Research and Development

Analytical Methods

Analytical characterization of 3-Acetyl-L-tyrosine Hydrochloride is essential for quality control, purity assessment, and research applications. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC) for purity determination and quantification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification and fragmentation pattern analysis

  • X-ray Crystallography for determination of three-dimensional structure and crystal packing

  • UV-Visible Spectroscopy for concentration measurement using the characteristic absorption of the aromatic ring and acetyl group

The dissolution rate of related tyrosine derivatives has been measured using spectrophotometric methods at wavelengths around 282.5 nm, which could be applicable to 3-Acetyl-L-tyrosine Hydrochloride as well .

Future Research Directions

Based on the current literature, several promising research directions for 3-Acetyl-L-tyrosine Hydrochloride include:

  • Exploration of its potential as a building block for peptide-based drug development

  • Investigation of its bioavailability and metabolism in comparison to unmodified tyrosine

  • Development of optimized synthetic routes with improved yield and purity

  • Evaluation of its potential in controlled drug delivery systems, similar to studies on L-tyrosine-loaded nanoparticles

  • Assessment of its role in modulating neurotransmitter synthesis in neurological disorders

The development of nanoparticle formulations incorporating tyrosine derivatives has shown promising results in animal models of depression, suggesting potential applications in neuropsychiatric conditions . Similar approaches could be investigated for 3-Acetyl-L-tyrosine Hydrochloride to enhance its solubility, stability, and targeted delivery.

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